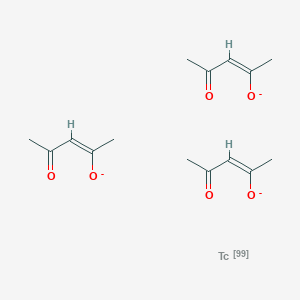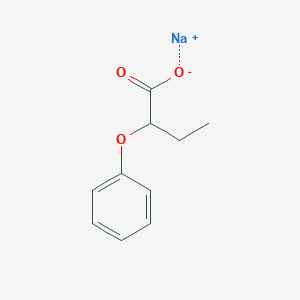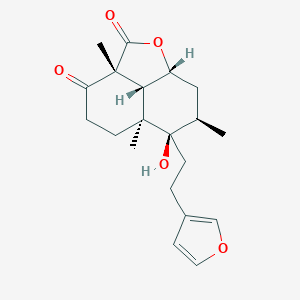![molecular formula C13H12N4 B034270 5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 19848-82-9](/img/structure/B34270.png)
5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazolopyrazine family, which is known for its diverse biological activities.
Applications De Recherche Scientifique
5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of 5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine is not fully understood. However, it has been suggested that this compound may exert its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has also been proposed that this compound may interact with DNA and RNA, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to possess antioxidant properties and protect against oxidative stress. Additionally, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine in lab experiments is its diverse biological activities, which make it a potential candidate for various applications. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another direction is the development of novel synthetic methods for the preparation of this compound and its derivatives. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions may also be explored further.
Conclusion:
In conclusion, 5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has shown great potential for various scientific research applications. Its diverse biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities, make it a promising candidate for further investigation. However, more studies are needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine can be achieved through various methods. One of the commonly used methods is the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid hydrazide with dimethyl acetylenedicarboxylate in the presence of a catalyst. Another method involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate, followed by the reaction with dimethyl acetylenedicarboxylate.
Propriétés
Numéro CAS |
19848-82-9 |
|---|---|
Nom du produit |
5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine |
Formule moléculaire |
C13H12N4 |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
5,8-dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C13H12N4/c1-9-8-14-10(2)12-15-16-13(17(9)12)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Clé InChI |
YJPWLXCCSFKUEK-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C2=NN=C(N12)C3=CC=CC=C3)C |
SMILES canonique |
CC1=CN=C(C2=NN=C(N12)C3=CC=CC=C3)C |
Synonymes |
5,8-Dimethyl-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



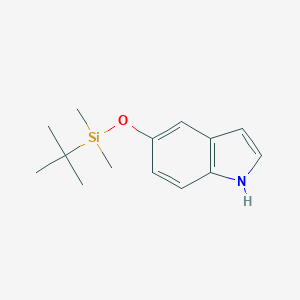

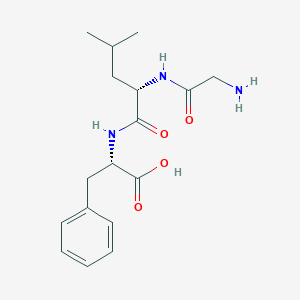

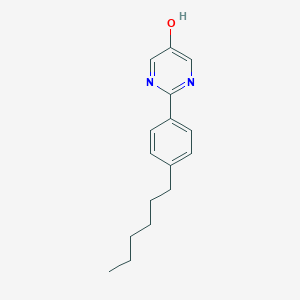


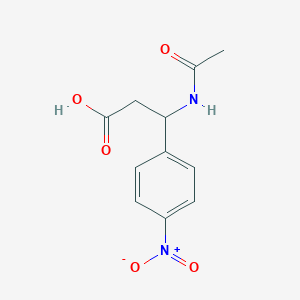
![8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B34209.png)
